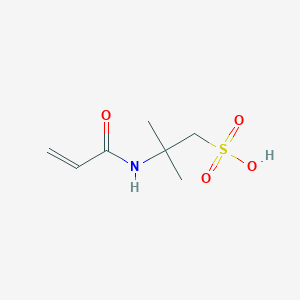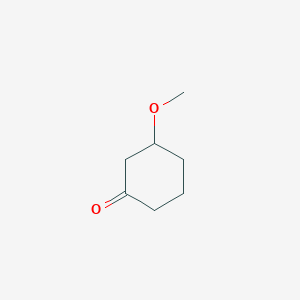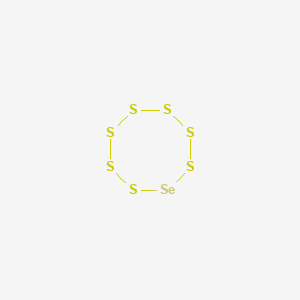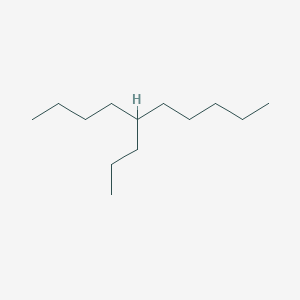
5-Propyldecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Propyldecane is a hydrocarbon compound that belongs to the family of alkanes. It is a colorless liquid that is insoluble in water and has a boiling point of 200°C. This compound is widely used in various scientific research applications due to its unique properties.
Applications De Recherche Scientifique
5-Propyldecane is widely used in various scientific research applications due to its unique properties. It is commonly used as a reference standard in gas chromatography and mass spectrometry. It is also used as a solvent in organic synthesis and as a lubricant in the aerospace industry. Moreover, it is used as a model compound in the study of hydrocarbon oxidation and combustion.
Mécanisme D'action
The mechanism of action of 5-Propyldecane is not fully understood. However, it is believed that it interacts with the cell membrane and alters its fluidity. This alteration in the cell membrane can affect the function of various membrane-bound proteins and enzymes, leading to changes in cellular activities.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 5-Propyldecane are not well documented. However, it has been reported to have anti-inflammatory and analgesic properties. It has also been shown to inhibit the growth of certain cancer cells in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-Propyldecane in lab experiments is its high purity and stability. It is also readily available and relatively inexpensive. However, its low solubility in water can make it difficult to use in aqueous-based experiments. Moreover, its toxicity and potential environmental impact should be taken into consideration when handling and disposing of this compound.
Orientations Futures
There are several future directions for the use of 5-Propyldecane in scientific research. One potential application is in the development of novel lubricants and fuels for the aerospace industry. Another potential application is in the study of hydrocarbon oxidation and combustion, which can have significant implications for the development of cleaner and more efficient energy sources. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound, which can lead to the development of new therapeutics for various diseases.
Méthodes De Synthèse
The synthesis of 5-Propyldecane can be achieved through the catalytic hydrogenation of 5-Propyl-1-undecene. This reaction can be carried out using a palladium catalyst under high pressure and temperature. The yield of this reaction is high, and the purity of the product can be easily achieved through simple distillation.
Propriétés
Numéro CAS |
17312-62-8 |
|---|---|
Nom du produit |
5-Propyldecane |
Formule moléculaire |
C13H28 |
Poids moléculaire |
184.36 g/mol |
Nom IUPAC |
5-propyldecane |
InChI |
InChI=1S/C13H28/c1-4-7-9-12-13(10-6-3)11-8-5-2/h13H,4-12H2,1-3H3 |
Clé InChI |
OYGXFRZNLCWGOZ-UHFFFAOYSA-N |
SMILES |
CCCCCC(CCC)CCCC |
SMILES canonique |
CCCCCC(CCC)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



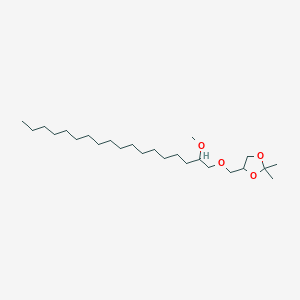
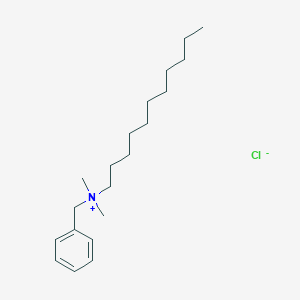
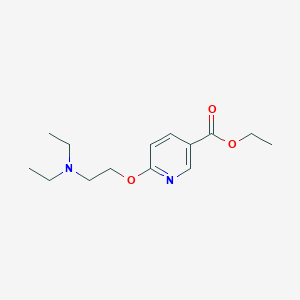
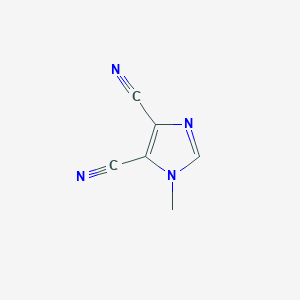
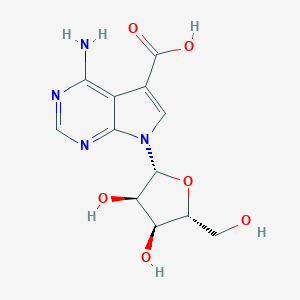
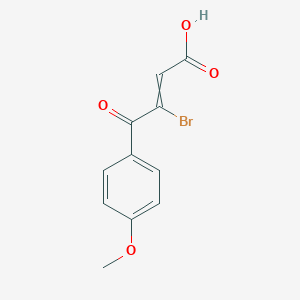
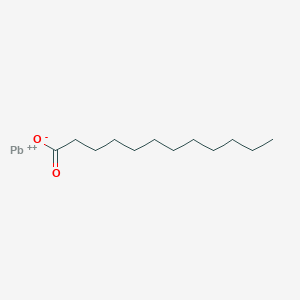
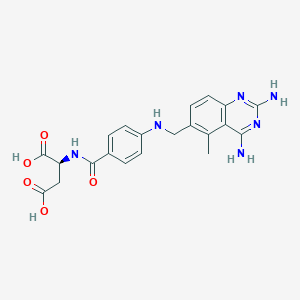
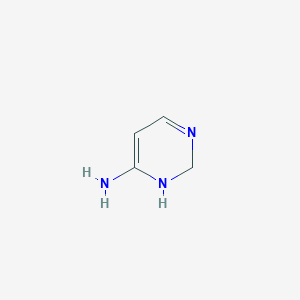
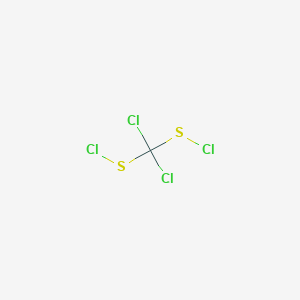
![1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde](/img/structure/B95182.png)
